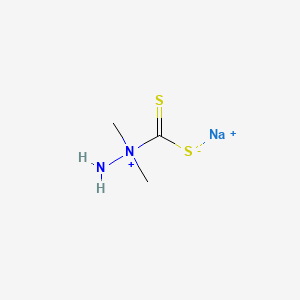

Sodium 2,2-dimethyldithiocarbazate

Descripción

Propiedades

Número CAS |

93894-05-4 |

|---|---|

Fórmula molecular |

C3H8N2NaS2+ |

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

sodium;[amino(dimethyl)azaniumyl]methanedithioate |

InChI |

InChI=1S/C3H8N2S2.Na/c1-5(2,4)3(6)7;/h4H2,1-2H3;/q;+1 |

Clave InChI |

WBBGUHVARARXDN-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C(=S)[S-])N.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Framework of Sodium Dimethyldithiocarbamate (SDDC)

Executive Technical Summary

Sodium dimethyldithiocarbamate (SDDC) is a dithiocarbamate salt widely utilized for its high-affinity metal chelation and redox activity. While historically categorized as an industrial biocide and rubber accelerator, SDDC has gained renewed attention in drug development as the active metabolite of Disulfiram (Antabuse) and for its potential in metallo-immunotherapy (e.g., copper ionophores).

This guide provides a rigorous physicochemical analysis of SDDC, moving beyond basic safety data sheets to address the critical stability and reactivity profiles required for reproducible experimental design.

Core Molecular Identity

| Property | Specification |

| IUPAC Name | Sodium N,N-dimethyldithiocarbamate |

| CAS Number | 128-04-1 |

| Molecular Formula | C₃H₆NNaS₂ |

| Molecular Weight | 143.21 g/mol |

| Solubility | Highly soluble in water (>100 mg/mL), Methanol; Insoluble in non-polar solvents.[1][2][3] |

| Appearance | White to pale yellow crystals (often supplied as 40% aq.[4] solution). |

| Redox Partner | Oxidizes to Thiram (Tetramethylthiuram disulfide).[5] |

Thermodynamic & Kinetic Stability Profile

The most critical physicochemical parameter for SDDC handling is its pH-dependent stability . Researchers often encounter experimental failure due to inadvertent acidification of SDDC solutions.

The Acid Decomposition Mechanism

SDDC is the salt of a weak, unstable acid (dimethyldithiocarbamic acid). In acidic environments (pH < 7), protonation occurs, leading to rapid decomposition into carbon disulfide (CS₂) and dimethylamine.[1] This reaction is irreversible and entropy-driven.

-

pH 9.0: Stable (Half-life

433 hours) -

pH 7.0: Moderate Stability (Half-life

26 hours) -

pH 5.0: Rapid Decomposition (Half-life

18 minutes)

Implication: All aqueous formulations must be buffered to pH

Visualization: Decomposition Pathway

The following diagram illustrates the protonation-driven collapse of the dithiocarbamate moiety.

Figure 1: Acid-catalyzed hydrolysis of SDDC. Note the transition from the stable anion to the unstable acid form.

Chelation Chemistry & Bio-Inorganic Applications[1]

SDDC acts as a bidentate ligand, coordinating metal ions through its two sulfur atoms.[1] This property is the foundation of its use in heavy metal precipitation and metallo-drug strategies (e.g., Cu-DTC complexes for proteasome inhibition).

Stability Constants (Irving-Williams Series)

The stability of SDDC-metal complexes generally follows the Irving-Williams series, with Copper(II) forming one of the most stable complexes. This high affinity for copper is the mechanism behind its use in Wilson's disease therapies and cancer research (Cu-DTC induced apoptosis).

Log K (Stability Constant) Hierarchy:

Visualization: Metal Complexation

Figure 2: Formation of the neutral, lipophilic metal-bis(dithiocarbamate) complex.

Analytical Characterization

To validate SDDC purity and concentration, specific spectral markers must be used.[1]

UV-Vis Spectroscopy

SDDC exhibits distinct absorption bands due to electronic transitions within the

-

1: 257 nm (

-

2: 290 nm (

-

Note: The disappearance of the 290 nm peak and appearance of a band near 206 nm indicates decomposition into dimethylamine.

HPLC Conditions (Reverse Phase)

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (buffered to pH 8 with Ammonium Acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Precaution: Do not use acidic mobile phases (e.g., 0.1% TFA), as SDDC will degrade on the column.[1]

Experimental Protocols

Protocol A: Synthesis of High-Purity SDDC

Rationale: Commercial samples often contain oxidation byproducts (Thiram). Fresh synthesis ensures the monomeric salt form.

-

Reagents: Dimethylamine (40% aq), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Ethanol.[1]

-

Setup: 3-neck round bottom flask, ice bath (< 5°C), reflux condenser.

-

Procedure:

-

Dissolve 1.0 eq NaOH in minimal water/ethanol mix.

-

Add 1.0 eq Dimethylamine slowly while stirring.

-

Dropwise add 1.05 eq CS₂ (slight excess) while maintaining temperature < 10°C. Exothermic reaction.

-

Stir for 2 hours.

-

Precipitate by adding excess cold acetone or reducing volume under vacuum.

-

Recrystallize from ethanol.

-

Protocol B: Iodometric Purity Assay

Rationale: Dithiocarbamates can be quantitatively oxidized to thiuram disulfides by iodine. This provides a precise purity measurement.

Reaction:

Steps:

-

Dissolve ~200 mg of SDDC sample in 50 mL distilled water.

-

Add starch indicator (1 mL).

-

Titrate with standardized 0.1 N Iodine solution until a persistent blue color appears.

-

Calculation:

(Note: Stoichiometry is 2:1 SDDC:Iodine, adjust calculation accordingly).

References

-

EPA (U.S. Environmental Protection Agency). (2016).[7] Dimethyldithiocarbamate salts: Reregistration Eligibility Decision (RED). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 560256, Sodium dimethyldithiocarbamate.[1][7] Retrieved from [Link]

-

Humeres, E., et al. (1999).[1] Mechanisms of Acid Decomposition of Dithiocarbamates. Journal of Organic Chemistry, 64(6), 1807-1813.[1] [Link]

-

Ataman Chemicals. (2025). Sodium N,N-Dimethyldithiocarbamate Stability and Degradation Profile.[1][5] Retrieved from [Link]

-

Labuda, J., et al. (1984).[1] Formation and stability of diethyldithiocarbamate complexes.[6] Chemical Papers, 38(5), 597-606.[1] [Link]

Sources

- 1. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

- 2. accustandard.com [accustandard.com]

- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ensince.com [ensince.com]

- 5. Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC ! [kylin-chemicals.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

"Sodium dimethyldithiocarbamate solubility in organic solvents"

An In-depth Technical Guide to the Solubility of Sodium Dimethyldithiocarbamate in Organic Solvents

Introduction

Sodium dimethyldithiocarbamate (SDMC), an organosulfur compound with the formula NaS₂CN(CH₃)₂, is a versatile chemical with significant applications across various industries. It is widely recognized for its roles as a potent fungicide and biocide in agriculture and water treatment, a vulcanization accelerator in the rubber industry, and a chelating agent for heavy metals.[1][2] The efficacy of SDMC in these applications is often intrinsically linked to its solubility characteristics in different media. While its high solubility in water is well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for its application in organic synthesis, formulation development, and various analytical methodologies.[3][4]

This technical guide provides an in-depth exploration of the solubility of sodium dimethyldithiocarbamate in organic solvents. As a Senior Application Scientist, the aim is to not only present available solubility data but also to provide the underlying scientific principles and practical experimental guidance to empower researchers in their work with this compound. We will delve into the physicochemical factors governing its solubility, present a compilation of known solubility data, and offer detailed protocols for its experimental determination.

Theoretical Framework: Factors Governing Solubility in Organic Solvents

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For an ionic compound like sodium dimethyldithiocarbamate, its dissolution in an organic solvent is governed by the solvent's ability to overcome the lattice energy of the solid salt and solvate the resulting sodium cation (Na⁺) and dimethyldithiocarbamate anion ((CH₃)₂NCS₂⁻). The principle of "like dissolves like" is a fundamental starting point for understanding this phenomenon.

Polarity and Dielectric Constant: Organic solvents can be broadly classified based on their polarity. Polar solvents possess a significant dipole moment and a high dielectric constant, which enables them to effectively shield the electrostatic attraction between the cation and anion of an ionic compound, thereby promoting dissolution. Non-polar solvents, with their low dielectric constants, are generally poor solvents for ionic species.

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the solubility of SDMC. The nitrogen and sulfur atoms in the dimethyldithiocarbamate anion can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in hydrogen bonding with the anion, contributing to its solvation.

Temperature: The dissolution of most solid solutes is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[5] This is because the added thermal energy helps to overcome the lattice energy of the solid. However, the extent of this effect can vary significantly depending on the specific solute-solvent system. For SDMC, studies on its electrical conductivity in dimethylformamide (DMF) have been conducted at various temperatures, indicating that temperature is a critical parameter to consider in solubility studies.[6][7]

Solubility Profile of Sodium Dimethyldithiocarbamate

Quantitative solubility data for sodium dimethyldithiocarbamate in a wide range of organic solvents is not extensively available in published literature. However, based on available information and the solubility of the closely related analogue, sodium diethyldithiocarbamate, we can compile the following profile. It is crucial to note that the data for sodium diethyldithiocarbamate should be considered as an estimation for the behavior of sodium dimethyldithiocarbamate and should be experimentally verified for specific applications.

| Solvent | Solvent Type | Solubility of Sodium Dimethyldithiocarbamate | Solubility of Sodium Diethyldithiocarbamate (Analogue) |

| Water | Polar Protic | Highly Soluble (374 g/L at 20°C)[3][4] | Soluble (54 g/100g at 20°C)[8] |

| Methanol | Polar Protic | Data not available | Soluble[8][9] |

| Ethanol | Polar Protic | Data not available | Soluble[8][9] |

| Acetone | Polar Aprotic | Data not available | Soluble[8][9] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (implied by conductivity studies)[5][6][7] | Data not available |

| Diethyl Ether | Non-polar | Data not available | Insoluble[8][9] |

| Benzene | Non-polar | Data not available | Insoluble[8][9] |

Experimental Determination of Solubility

The following protocol provides a standardized and reliable method for determining the solubility of sodium dimethyldithiocarbamate in an organic solvent. This procedure is based on the principles outlined in OECD Guideline 105 and general laboratory practices for solubility determination.[1][10]

Diagram of the Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Rationale: The goal is to create a solution where the solvent is saturated with the solute at a specific temperature, with excess solid present to ensure equilibrium.

-

Procedure:

-

To a series of glass vials with screw caps, add an excess amount of sodium dimethyldithiocarbamate to a known volume of the desired organic solvent. The presence of undissolved solid is essential.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

-

Equilibration:

-

Rationale: Achieving equilibrium is critical for an accurate solubility measurement. Agitation ensures thorough mixing, and a constant temperature is maintained as solubility is temperature-dependent.

-

Procedure:

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

-

Phase Separation:

-

Rationale: It is imperative to analyze only the dissolved solute. The undissolved solid must be completely removed from the solution to be analyzed.

-

Procedure:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Alternatively, for finely dispersed solids, centrifugation in a temperature-controlled centrifuge can be employed to achieve clear separation.

-

-

-

Sampling and Analysis:

-

Rationale: A clear aliquot of the saturated solution is carefully removed for analysis. The concentration of the dissolved SDMC is then determined using a suitable analytical technique.

-

Procedure:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of sodium dimethyldithiocarbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric method.[11]

-

-

Expert Insights and Experimental Considerations

-

Solvent Purity: The use of high-purity, anhydrous organic solvents is recommended, as the presence of water can significantly affect the solubility of an ionic compound like SDMC.

-

Compound Stability: Sodium dimethyldithiocarbamate is known to be unstable in acidic conditions and can degrade over time through hydrolysis, oxidation, and photolysis.[11][12][13] Therefore, it is advisable to use fresh solutions and protect samples from light. The pH of the solvent system, if applicable, should be controlled.

-

Analytical Method Validation: The chosen analytical method for quantifying the dissolved SDMC must be validated for accuracy, precision, linearity, and selectivity in the specific solvent matrix being tested.

-

Temperature Control: Strict temperature control throughout the experiment is paramount, as even small temperature fluctuations can significantly impact solubility.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute, solvent, and environmental factors on solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of sodium dimethyldithiocarbamate in organic solvents. While a complete quantitative dataset remains an area for further research, the principles outlined, the compiled data, and the detailed experimental protocols offer a solid foundation for scientists and researchers. Understanding the solubility of SDMC is not merely an academic exercise; it is a critical component in optimizing its use in various applications, from ensuring homogeneity in reaction mixtures to developing stable and effective formulations. By applying the insights and methodologies presented herein, researchers can better predict and control the behavior of this important compound in their work.

References

Sources

- 1. filab.fr [filab.fr]

- 2. CAS 128-04-1: Sodium Dimethyldithiocarbamate | CymitQuimica [cymitquimica.com]

- 3. 128-04-1 CAS MSDS (Sodium dimethyldithiocarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 128-04-1 | CAS DataBase [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrical conductivity and thermodynamic studies on Sodium Dimethyldithiocarbamate in non aqueous solvents Dimethylformamide (DMF), at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrical conductivity and thermodynamic studies on Sodium Dimethyldithiocarbamate in non aqueous solvents Dimethylformamide (DMF), at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sodium diethyldithiocarbamate [chemister.ru]

- 9. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC ! [kylin-chemicals.com]

"shelf life and stability of Sodium 2,2-dimethyldithiocarbazate"

An In-Depth Technical Guide to the Shelf Life and Stability of Sodium 2,2-dimethyldithiocarbamate

Authored by a Senior Application Scientist

Introduction: Understanding Sodium 2,2-dimethyldithiocarbamate (SDDC)

Sodium 2,2-dimethyldithiocarbamate (SDDC), an organosulfur compound with the chemical formula C₃H₆NNaS₂, is a versatile chemical agent with significant utility across various industrial and scientific fields. It presents as a scaly white to pale yellow crystalline solid, which is readily soluble in water.[1] Often, it exists in a hydrated form, containing 2.5 molecules of water, which it begins to lose upon heating to 115°C and completely loses at 130°C.[1][2]

The importance of SDDC stems from its function as a potent chelating agent, making it highly effective for precipitating heavy metals in wastewater treatment.[1] Its applications extend to its use as a fungicide, an intermediate in the synthesis of other fungicides and rubber vulcanization accelerators (like TMTD), and as a polymerization terminator in the production of styrene-butadiene rubber.[1][2] Given this broad range of applications, understanding its chemical stability and shelf life is not merely an academic exercise; it is a critical requirement for ensuring its efficacy, safety, and predictability in any professional setting. This guide provides a comprehensive technical overview of the stability profile of SDDC, the factors that govern its degradation, methodologies for its assessment, and best practices for its storage and handling.

Part 1: The Chemical Stability and Degradation Profile of SDDC

The stability of Sodium 2,2-dimethyldithiocarbamate is not absolute. While the product is chemically stable under standard ambient and dry conditions, its integrity is significantly influenced by environmental factors.[3] The dithiocarbamate moiety is susceptible to several degradation pathways, primarily hydrolysis and oxidation.

Key Factors Influencing Stability

1. Influence of pH: The pH of the environment is arguably the most critical factor governing SDDC's stability. The compound is highly unstable in acidic conditions, where it rapidly decomposes. Conversely, it exhibits relative stability in neutral or alkaline environments.[4] This is because the acidic protons accelerate the breakdown of the dithiocarbamate salt into its constituent parts: dimethylamine and carbon disulfide (CS₂). One study demonstrated that while the degradation rate was only 12.38% at a pH of 11, it increased dramatically in more acidic conditions.[4]

2. Moisture and Hydrolysis: SDDC is described as hygroscopic, meaning it readily absorbs moisture from the air.[3] This property is directly linked to its primary degradation pathway in aqueous solutions: hydrolysis. The compound slowly decomposes in water, a process that is significantly accelerated by acids. Therefore, exposure to moist air or water is a critical condition to avoid during storage.[3]

3. Temperature: Thermal stress affects SDDC in two ways. First, as a hydrated salt, it will lose its water of crystallization at elevated temperatures (115°C to 130°C).[1][2] More significantly, high temperatures can accelerate the rate of chemical decomposition.[1] Recommended storage temperatures are generally in the cool range, with some sources specifying 0-6°C to maximize shelf life.[2]

4. Oxidizing Agents: SDDC is incompatible with strong oxidizing agents.[3][5] Oxidation of dithiocarbamates can lead to the formation of a disulfide, commonly known as a thiuram disulfide.[6] This reaction fundamentally alters the molecule, leading to a loss of its intended chelating or biocidal activity.

Primary Degradation Pathway

The most common degradation pathway for SDDC, especially in environmental or process applications, is hydrolysis. Under acidic or neutral aqueous conditions, the compound breaks down into dimethylamine and carbon disulfide. These degradation products can be further broken down into less toxic substances like carbon dioxide, sulfate, and nitrogen gas, particularly in the presence of an oxidant like sodium hypochlorite.[7]

Sources

"environmental fate of dithiocarbamate compounds"

Title: The Environmental Fate of Dithiocarbamate Compounds: A Technical Guide to Degradation, Toxicity, and Analysis

Executive Summary

Dithiocarbamates (DTCs) represent a unique class of organosulfur compounds with a dual identity: they are ubiquitous broad-spectrum fungicides in agriculture (e.g., Mancozeb, Thiram) and critical therapeutic agents in pharmacology (e.g., Disulfiram). Their environmental fate is governed by a complex interplay of hydrolysis, photolysis, and microbial metabolism.[1][2][3]

For researchers and drug developers, the critical technical distinction lies in the N-substituent structure :

-

Ethylenebisdithiocarbamates (EBDCs): Degrade into Ethylenethiourea (ETU) , a potent thyroid toxin and probable human carcinogen.

-

Dimethyldithiocarbamates (DMDTCs): Degrade primarily into carbon disulfide (

) and amines, avoiding ETU formation but presenting unique volatility and metal-complexation challenges.

This guide synthesizes the degradation kinetics, metabolic pathways, and validated analytical protocols required to assess the environmental risk of these compounds.[2]

Chemical Nature & Reactivity

DTCs are characterized by the

Structure-Stability Relationships

-

Metal Complexation: Polymeric complexes (e.g., Mancozeb: Mn/Zn complex) are generally more stable on foliage but degrade rapidly upon contact with soil moisture or acidic water.

-

pH Sensitivity: DTCs are acid-labile .[4] In low pH environments (soil or gastric fluid), protonation of the sulfur atom catalyzes the cleavage of the C-S bond, releasing

and the corresponding amine.

The EBDC vs. DMDTC Divide

The following table contrasts the fate profiles of the three most relevant compounds.

Table 1: Comparative Environmental Fate of Key DTCs

| Compound | Class | Primary Use | Hydrolysis Half-Life ( | Major Metabolites | Critical Toxicity Concern |

| Mancozeb | EBDC | Fungicide | < 1-2 days (pH 5-7) | ETU , Ethylene urea (EU), | Thyroid toxicity (ETU) |

| Thiram | DMDTC | Fungicide | 3.5 days (pH 7); 6.9 hrs (pH 9) | Dimethyldithiocarbamate, | Neurotoxicity, Sensitization |

| Disulfiram | DMDTC | Pharma (Antabuse) | < 10 mins (in vivo/acid) | Diethyldithiocarbamate (DDC), | ALDH Inhibition (Therapeutic mechanism) |

Degradation Pathways

Understanding the specific degradation route is vital for regulatory compliance (e.g., EPA, EFSA) and impact assessment.

Hydrolysis and Photolysis

Hydrolysis is the dominant abiotic pathway.

-

Acidic Conditions: Rapid decomposition to amine and

. -

Alkaline Conditions: Thiram and Ziram are susceptible to base-catalyzed hydrolysis, while EBDCs like Mancozeb form ETU more readily under neutral-to-alkaline conditions coupled with oxidation.

Visualization: The EBDC vs. DMDTC Divergence

The diagram below illustrates the mechanistic divergence that dictates the toxicological outcome.

Figure 1: Divergent degradation pathways of EBDCs vs. DMDTCs. Note the specific formation of ETU from EBDCs.

The ETU Challenge (Ethylenethiourea)

For EBDCs, the parent compound is transient, but the metabolite ETU is the driver of environmental risk.

-

Solubility: Highly water-soluble (

mg/L), leading to high leaching potential in soil. -

Persistence: Unlike the parent DTC, ETU resists hydrolysis and can persist in soil for weeks (DT50 soil: 3–14 days, dependent on microbial activity).

-

Formation: It forms not only in the environment but also during the storage of technical grade fungicide and during thermal processing of treated crops (cooking).

Experimental Protocols for Fate Assessment

To generate valid regulatory data, protocols must account for the instability of the parent compound. Standard "total residue" methods are insufficient for modern risk assessment.

Protocol: Soil Adsorption/Desorption (Modified OECD 106)

-

Objective: Determine

and -

Challenge: DTCs degrade during the equilibration phase of standard tests.

-

Solution: Use the Batch Equilibrium Method with strict temperature and time controls.

Step-by-Step Workflow:

-

Soil Preparation: Sieve air-dried soil (2 mm). Characterize pH, Organic Carbon (OC), and Cation Exchange Capacity (CEC).

-

Stock Solution: Prepare fresh DTC solution in 0.01 M

. Critical: Keep solution cold (4°C) and protect from light to minimize pre-test degradation. -

Equilibration (Kinetic Check):

-

Mix soil and solution (Ratio 1:1 to 1:5).

-

Shake for time points: 2, 4, 8, 24 hours.

-

Validation: Analyze supernatant immediately. If degradation >10% during equilibration, switch to Column Leaching (OECD 312) as batch equilibrium is invalid.

-

-

Phase Separation: Centrifuge at high speed (e.g., 3000 rpm for 10 min).

-

Analysis:

-

Parent: HPLC-UV or LC-MS/MS immediately.

-

Metabolites: Analyze for ETU (if EBDC) using LC-MS/MS (Polar C18 column).

-

Analytical Methodology: The Shift to Specificity

Historically, DTCs were measured as "Total

Table 2: Recommended Analytical Methods

| Analyte | Method | Detector | LOD (approx) | Notes |

| Parent DTCs | HPLC (Reverse Phase) | UV / MS | 0.05 mg/kg | Requires EDTA in mobile phase to prevent metal binding on column. |

| ETU / PTU | LC-MS/MS | Triple Quad | 0.001 mg/kg | Highly polar; requires HILIC column or derivatization for retention. |

| Total Residue | Headspace GC | MS / FPD | 0.01 mg/kg | Acid digestion releases |

Visualizing the Analytical Workflow

The following diagram outlines the decision process for selecting the correct analytical approach based on the sample matrix and data requirements.

Figure 2: Analytical workflow selection. Note that "Total CS2" methods fail to capture metabolite toxicity.

Implications for Drug Development

For professionals developing DTC-based drugs (e.g., repurposed disulfiram for oncology or copper-complexing agents):

-

Metabolic Mimicry: The environmental degradation of disulfiram in the stomach (acid hydrolysis) mimics its environmental fate. The release of Diethyldithiocarbamate (DDC) is the active mechanism.

-

Risk Assessment: Unlike agricultural EBDCs, pharmaceutical DMDTCs do not produce ETU. Environmental Risk Assessments (ERA) for these drugs should focus on the aquatic toxicity of the copper-complexed metabolites, which can be highly toxic to aquatic life (algae/daphnia) due to heavy metal chelation.

References

-

World Health Organization (WHO). (1988). Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction. Environmental Health Criteria 78. Link

-

U.S. Environmental Protection Agency (EPA). (2001). The Grouping of a Series of Dithiocarbamate Pesticides Based on a Common Mechanism of Toxicity. Office of Pesticide Programs. Link

-

European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance mancozeb. EFSA Journal. Link

-

OECD. (2000).[5] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[5][6][7] Link

-

Gupta, B., et al. (2012). Degradation of thiram in water, soil and plants: A study by high-performance liquid chromatography. Biomedical Chromatography. Link

-

Eneanya, D.I., et al. (1981).[4] The Actions and Metabolic Fate of Disulfiram. Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www3.epa.gov [www3.epa.gov]

- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. york.ac.uk [york.ac.uk]

- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

Sodium Dimethyldithiocarbamate: A Comprehensive Technical Guide to its Application as a Heavy Metal Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dimethyldithiocarbamate (SDDC) is a versatile organosulfur compound with potent heavy metal chelating properties.[1] Its ability to form stable, insoluble complexes with a wide range of heavy metal ions has led to its extensive use in industrial wastewater treatment and analytical chemistry. This in-depth technical guide provides a comprehensive overview of the core principles of SDDC as a chelating agent, detailing its mechanism of action, experimental protocols for its use, and a critical evaluation of its performance. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their respective fields.

Introduction: The Chemistry and Rationale of Dithiocarbamate Chelation

Heavy metal contamination is a significant environmental and health concern. The ability of heavy metal ions to displace essential metal ions from biological molecules and generate reactive oxygen species necessitates effective methods for their removal and detection. Chelation therapy, which involves the use of ligands to bind and facilitate the excretion of metal ions, is a cornerstone of heavy metal remediation and treatment.

Sodium dimethyldithiocarbamate (SDDC), with the chemical formula (CH₃)₂NCS₂Na, is a powerful chelating agent due to the presence of the dithiocarbamate functional group (-NCS₂⁻). The two sulfur atoms in this group act as a bidentate ligand, readily donating their lone pair electrons to form strong coordinate bonds with heavy metal ions. This "pincer-like" chelation results in the formation of stable, five-membered ring structures with the metal ion.[2]

The key advantages of using SDDC as a heavy metal chelating agent include:

-

Broad-Spectrum Activity: SDDC can chelate a wide variety of heavy metal ions simultaneously.[1]

-

Formation of Insoluble Precipitates: The resulting metal-SDDC complexes are often insoluble in water, allowing for their easy removal from solution through precipitation and filtration.[1][2]

-

Efficacy at Room Temperature: Chelation reactions with SDDC proceed efficiently at ambient temperatures.[1]

-

Cost-Effectiveness: SDDC is a relatively low-cost and readily available chemical.[1][2]

Mechanism of Action: The Coordination Chemistry of SDDC

The chelating action of SDDC is a classic example of coordination chemistry. The dithiocarbamate anion, [(CH₃)₂NCS₂]⁻, acts as a soft base, exhibiting a high affinity for soft acid metal ions such as cadmium (Cd²⁺), lead (Pb²⁺), mercury (Hg²⁺), and copper (Cu²⁺). The two sulfur donor atoms coordinate with the metal ion, forming a stable chelate ring.

The general reaction can be represented as:

n(CH₃)₂NCS₂⁻ + Mⁿ⁺ → M[S₂CN(CH₃)₂]ₙ

where Mⁿ⁺ is a heavy metal ion with a charge of n+.

The stability of the resulting metal-dithiocarbamate complex is a critical factor in its effectiveness. This stability is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

Diagram: Chelation of a Heavy Metal Ion by SDDC

Caption: Chelation of a heavy metal ion (Mⁿ⁺) by the bidentate sulfur atoms of the SDDC ligand.

Synthesis and Properties of Sodium Dimethyldithiocarbamate

Synthesis

SDDC is typically synthesized by the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide.[3] This is an exothermic reaction that needs to be carried out under controlled temperature conditions, typically between 10-25°C.[4]

The reaction is as follows:

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O

The resulting product is a water-soluble salt that is often sold as a 40% aqueous solution, which appears as a light yellow or grass-green transparent liquid.[2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₆NNaS₂ | [3] |

| Molar Mass | 143.21 g/mol | [3] |

| Appearance | Off-white to cream flakes | [5] |

| Solubility in Water | Soluble | [6] |

| pH of Aqueous Solution | Alkaline (9-12.5 for a 40% solution) |

Stability and Degradation

SDDC is susceptible to degradation, particularly under certain environmental conditions.[7]

-

pH: It is more stable in alkaline conditions and undergoes hydrolysis at neutral and acidic pHs. The hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9.

-

Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation.[7]

-

Light: Exposure to UV radiation can catalyze its decomposition.[7]

-

Oxidation: Atmospheric oxygen can oxidize the sulfur atoms in the dithiocarbamate group.[7]

Degradation can lead to a reduction in the active ingredient concentration and the formation of byproducts such as dimethylamine and carbon disulfide, which can produce a characteristic unpleasant odor.[7]

Experimental Protocols

General Protocol for Heavy Metal Precipitation from Aqueous Solutions

This protocol outlines a general procedure for the removal of heavy metals from a wastewater sample using SDDC.

Materials:

-

Sodium dimethyldithiocarbamate (SDDC) solution (e.g., 40% w/v)

-

Wastewater sample containing heavy metals

-

pH meter and pH adjustment solutions (e.g., NaOH, H₂SO₄)

-

Beakers and magnetic stirrer

-

Filtration apparatus (e.g., filter paper, vacuum flask)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis

Procedure:

-

Sample Characterization: Determine the initial concentration of heavy metals in the wastewater sample using ICP-OES or AAS.

-

pH Adjustment: Adjust the pH of the wastewater sample to the optimal range for SDDC chelation. While SDDC is effective over a wide pH range, the optimal pH can vary depending on the specific metals present.[8] A pH range of 7-9 is often a good starting point.

-

SDDC Addition: While stirring the wastewater sample, slowly add the SDDC solution. The amount of SDDC required will depend on the concentration of heavy metals. A stoichiometric excess of SDDC is often used to ensure complete precipitation.

-

Precipitation: Continue stirring for a sufficient period (e.g., 30-60 minutes) to allow for the formation of the metal-SDDC precipitate.[2]

-

Flocculation (Optional): In some cases, a flocculant may be added to aid in the settling of the precipitate.

-

Separation: Separate the precipitate from the treated water by filtration or centrifugation.

-

Analysis: Analyze the filtrate for residual heavy metal concentrations using ICP-OES or AAS to determine the removal efficiency.

Colorimetric Determination of Dithiocarbamates (as a measure of total dithiocarbamate concentration)

This method is adapted from EPA Method 630 and provides a means to determine the total dithiocarbamate concentration in a sample.[9] It relies on the acid-catalyzed hydrolysis of dithiocarbamates to carbon disulfide, which is then quantified colorimetrically.

Materials:

-

Sample containing dithiocarbamates

-

Decomposition reagent (Stannous chloride in concentrated hydrochloric acid)[9]

-

Color reagent (Cupric acetate and diethanolamine in ethanol)[9]

-

UV-Visible Spectrophotometer

-

Purge and trap apparatus

Procedure:

-

Sample Digestion: A measured volume of the sample is placed in a reaction vessel and acidified with the decomposition reagent to hydrolyze the dithiocarbamates to carbon disulfide.[9]

-

Purging and Trapping: The evolved carbon disulfide is purged from the sample using an inert gas and trapped in an absorption tube containing the color reagent.[9]

-

Color Development: The carbon disulfide reacts with the cupric acetate and diethanolamine to form a colored complex.[9]

-

Spectrophotometric Measurement: The absorbance of the solution is measured at 380 nm and 435 nm using a UV-Visible spectrophotometer.[9]

-

Quantification: The concentration of total dithiocarbamates is determined by comparing the absorbance to a calibration curve prepared using a known dithiocarbamate standard (e.g., ziram).[9]

Diagram: Experimental Workflow for Heavy Metal Removal

Caption: A step-by-step workflow for the removal of heavy metals from wastewater using SDDC.

Applications and Performance

Industrial Wastewater Treatment

SDDC is widely used for the removal of heavy metals from industrial effluents, particularly from the electroplating and metal finishing industries.[10] It is effective in treating wastewaters containing complexed metals that are difficult to remove by conventional precipitation with hydroxides.[8][10]

Analytical Chemistry

The strong color of many metal-dithiocarbamate complexes makes them suitable for colorimetric analysis.[11] SDDC and its derivatives have been extensively used as analytical reagents for the determination of various metal ions. Electrochemical methods, such as voltammetry, have also been developed for the sensitive detection of dithiocarbamates.

Toxicological Considerations

While SDDC is an effective chelating agent, it is important to consider its own toxicological profile. SDDC is toxic to aquatic life.[12][13] Overdosing or improper use of SDDC in wastewater treatment can lead to the discharge of the chelating agent itself into the environment, posing an ecological risk.[12][13]

Studies have shown that the metal-SDDC chelates are generally less toxic than the free metal ions.[12] For example, SDDC-Cu and SDDC-Pb chelates exhibited lower toxicity to the nematode C. elegans than the corresponding unchelated metals.[12] However, the toxicity of the chelates can vary, with SDDC-Cu being more toxic than SDDC-Pb at the same concentration.[12]

In the context of drug development, the developmental toxicity of SDDC has been noted, and a Maximum Allowable Dose Level (MADL) for oral exposure has been established in California at 23 micrograms/day.[14]

Conclusion

Sodium dimethyldithiocarbamate is a highly effective and versatile heavy metal chelating agent with broad applications in environmental remediation and analytical science. Its strong chelating ability, coupled with the formation of insoluble precipitates, makes it a valuable tool for removing a wide range of heavy metals from aqueous solutions. However, its use requires careful consideration of its own toxicity and the potential for environmental impact. For researchers and scientists, a thorough understanding of its chemistry, mechanism of action, and appropriate handling is essential for its safe and effective application.

References

-

Sodium diethyldithiocarbamate - Wikipedia. Available from: [Link]

-

Ying, Y., Lin, S., Fang, Y., Gu, J., & Gu, F. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. EnPress Journals. Available from: [Link]

-

Ying, Y., Lin, S., Fang, Y., Gu, J., & Gu, F. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. ResearchGate. Available from: [Link]

-

SODIUM N,N-DIMETHYLDITHIOCARBAMATE - Ataman Kimya. Available from: [Link]

- Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC! (2025). QuestionAnswering.

-

Production and Applications of the Heavy Metal Chelating Agent of Sodium Dimethyl Dithiocarbamate - Applied Chemical Engineering. (2023). Available from: [Link]

-

Cai, L., et al. (2020). Ecotoxicity assessment of sodium dimethyldithiocarbamate and its micro-sized metal chelates in Caenorhabditis elegans. PubMed. Available from: [Link]

- Method of synthesis of dimethyldithiocarbamate sodium. Google Patents.

-

Wing, R. E., & Rayford, W. E. Heavy Metal Removal Using Dithiocarbamates. Scribd. Available from: [Link]

-

Heavy Metal Precipitating Agent for Effluent Treatment - Färber und Schmid AG. Available from: [Link]

- A kind of synthetic method of high-purity solid formex sodium - Google Patents.

-

Information on the Misuse of Sodium Dimethyldithiocarbamate. Scribd. Available from: [Link]

-

Dale, S. W., & Fishbein, L. (1971). Stability of sodium diethyldithiocarbamate in aqueous solution by proton magnetic resonance spectroscopy. ACS Publications. Available from: [Link]

-

SODIUM DIMETHYLDITHIOCARBAMATE - Ataman Kimya. Available from: [Link]

-

Material Safety Data Sheet - Dimethyldithiocarbamic Acid Sodium Salt - Cole-Parmer. Available from: [Link]

-

MADL for Sodium Dimethyldithiocarbamate for Oral Exposures - OEHHA. Available from: [Link]

-

Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem. Available from: [Link]

-

Electrochemical study and voltammetric determination of sodium diethyldithiocarbamate using silver nanoparticles solid amalgam electrode - Taylor & Francis. Available from: [Link]

-

Colorimetric Estimation of Various Metal Derivatives of Sodium Diethyldithiocarbamate | Analytical Chemistry - ACS Publications. Available from: [Link]

-

Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater - EPA. Available from: [Link]

Sources

- 1. | Applied Chemical Engineering [ace.as-pub.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 4. CN103819375B - A kind of synthetic method of high-purity solid formex sodium - Google Patents [patents.google.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 7. Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC ! [kylin-chemicals.com]

- 8. scribd.com [scribd.com]

- 9. epa.gov [epa.gov]

- 10. faerber-schmid.ch [faerber-schmid.ch]

- 11. benchchem.com [benchchem.com]

- 12. Ecotoxicity assessment of sodium dimethyldithiocarbamate and its micro-sized metal chelates in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. oehha.ca.gov [oehha.ca.gov]

Technical Whitepaper: Sodium Dimethyldithiocarbamate (SDDC) in Translational Research

This technical guide details the physicochemical properties, mechanistic pathways, and translational research applications of Sodium Dimethyldithiocarbamate (SDDC) . While historically utilized as an industrial fungicide and water treatment agent, SDDC shares the potent dithiocarbamate (DTC) pharmacophore found in the clinical drug Disulfiram (Antabuse) and its metabolite diethyldithiocarbamate (DEDTC).

This guide focuses on repurposing SDDC as a research tool for metal chelation immunotherapy , proteasome inhibition , and NF-

Executive Summary

Sodium Dimethyldithiocarbamate (SDDC) is a low-molecular-weight organosulfur compound characterized by high water solubility and strong metal-chelating affinity. Unlike its ethyl analog (DEDTC), SDDC is frequently overlooked in biomedical literature, yet it exhibits nearly identical bioactivity regarding metal complexation (Cu²⁺, Zn²⁺) and cysteine modification.

Key Research Utility:

-

Oncology: Acts as a "Trojan Horse" by chelating extracellular copper, transporting it intracellularly, and inhibiting the 26S proteasome.

-

Immunology: Potent inhibitor of the NF-

B canonical pathway and the NLRP3 inflammasome. -

Virology/Bacteriology: Disrupts metalloenzymes essential for viral replication and bacterial biofilm stability.

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | Sodium N,N-dimethyldithiocarbamate |

| Formula | C |

| MW | 143.21 g/mol |

| Solubility | Highly soluble in water (>300 g/L); soluble in polar organic solvents (EtOH, MeOH). |

| Stability | Stable at alkaline pH (>8.0). Decomposes in acidic environments to release carbon disulfide (CS |

| Chelation | Bidentate ligand; forms stable, hydrophobic complexes with transition metals (Cu, Zn, Ni, Fe). |

Critical Handling Note: SDDC solutions must be prepared fresh or stored at -20°C in buffered solutions (pH 7.4–8.0). Acidic pH triggers rapid degradation, rendering the compound inactive and releasing toxic gas.

Mechanistic Pillars

Pillar I: The Copper-Dependent "Trojan Horse" Mechanism

SDDC alone is relatively non-toxic to mammalian cells. Its cytotoxicity is activated upon binding with Copper (II).

-

Complex Formation: Two SDDC molecules bind one Cu²⁺ ion to form Cu(DTC)₂ .

-

Intracellular Transport: Unlike the charged Cu²⁺ ion, the Cu(DTC)₂ complex is lipophilic and passively diffuses across the cell membrane.

-

Proteasome Inhibition: Once inside, the complex inhibits the 19S regulatory particle of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis (paraptosis-like cell death).

Pillar II: NF- B and Inflammasome Suppression

SDDC modifies reactive cysteine residues on signaling proteins via carbamoylation or oxidation.

-

NF-

B: SDDC prevents the degradation of I -

NLRP3: Dithiocarbamates block the oligomerization of ASC and the pore-forming activity of Gasdermin D (GSDMD), halting IL-1

secretion.

Visualization: Signaling Pathways[1]

The following diagram illustrates the dual mechanism of SDDC: Copper-mediated proteasome inhibition and direct NF-

Caption: Figure 1.[1] Dual mechanism of action. Left: Formation of cytotoxic Copper-DTC complex inducing proteasome inhibition.[2] Right: Downstream blockade of NF-kB nuclear translocation preventing cytokine release.

Experimental Protocols

Protocol A: Preparation of SDDC Stock & Copper Complex

Context: SDDC is prone to acid hydrolysis. Proper buffering is non-negotiable.

-

Buffer Preparation: Prepare 100 mL of Phosphate Buffered Saline (PBS), adjusted strictly to pH 7.6 .

-

SDDC Stock (100 mM): Dissolve 143.2 mg of Sodium Dimethyldithiocarbamate in 10 mL of pH 7.6 PBS. Filter sterilize (0.22

m). Store aliquots at -20°C. Do not freeze-thaw more than once. -

Copper Supplementation (Optional): For oncology studies, prepare 10 mM CuCl

in dH-

In situ method: Add CuCl

directly to cell culture media (10 -

Pre-complexed method: Mix SDDC and CuCl

in a 2:1 molar ratio in PBS. A yellow/brown precipitate may form; sonicate to disperse before adding to cells.

-

Protocol B: NF- B Nuclear Translocation Assay

Context: Validating anti-inflammatory activity in macrophages (e.g., RAW 264.7).

-

Seeding: Plate RAW 264.7 cells at

cells/well in 6-well plates. Adhere overnight. -

Pre-treatment: Treat cells with SDDC (range: 10–100

M) for 1 hour .-

Control: Vehicle (PBS).[3]

-

-

Stimulation: Add Lipopolysaccharide (LPS) at 1

g/mL. Incubate for 30–60 minutes . -

Extraction: Harvest cells. Use a Nuclear/Cytosolic Fractionation Kit to separate compartments.

-

Analysis (Western Blot):

-

Nuclear Fraction: Blot for p65 (RelA) . Normalization control: Lamin B1 .

-

Cytosolic Fraction: Blot for I

B

-

-

Expected Result: SDDC-treated cells should show high cytosolic I

B

Protocol C: Copper-Dependent Cytotoxicity Assay

Context: Determining the "Copper Window" for cancer cell killing.

-

Setup: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates.

-

Matrix Design:

-

Rows A-D: Media supplemented with 10

M CuCl -

Rows E-H: Basal media (Physiological copper only).

-

-

Treatment: Add SDDC in a dose-response curve (0, 0.1, 1, 10, 50, 100

M). Incubate 24–48 hours. -

Readout: MTT or CellTiter-Glo assay.

-

Analysis: Calculate IC

.-

Validation: The IC

in Cu-supplemented rows should be 10-100 fold lower (more potent) than in basal media. This confirms the metal-dependent mechanism.

-

Research Applications & Translational Potential

Oncology: The "Repurposing" Strategy

SDDC acts similarly to Disulfiram but with higher water solubility, making it easier to formulate for intravenous delivery in animal models.

-

Target: Triple-Negative Breast Cancer (TNBC) and Glioblastoma.

-

Rationale: Tumors often have elevated copper levels compared to healthy tissue. SDDC exploits this by turning the tumor's own copper reserves into a proteasome inhibitor [1, 2].

Immunology: Sepsis and Cytokine Storm

In models of septic shock, dithiocarbamates reduce mortality by dampening the "cytokine storm."

-

Mechanism: Simultaneous inhibition of NF-

B (transcriptional) and NLRP3 (post-translational) prevents the release of IL-1

Environmental & Toxicology

SDDC is the gold standard for precipitating heavy metals in wastewater. In research, it is used to:

-

Quench Metal Reactions: Immediately stop Fenton reactions or metal-catalyzed oxidations in biochemical assays.

-

Quantify Metals: Used in colorimetric assays for Copper and Zinc determination.

Safety & Handling

-

Toxicity: Oral LD50 (Rat) ~1000 mg/kg. Moderate toxicity.[3]

-

Incompatibility: Acids. Contact with acid releases Carbon Disulfide (CS

), a neurotoxin and flammable gas. Always work in a fume hood when adjusting pH or handling concentrated stocks. -

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Chen, D., et al. (2006). "Disulfiram, an old drug for new applications." The Pharmacogenomics Journal. Link

-

Cvek, B. (2012). "DSF/Cu as a specific anticancer agent: the mechanism of action." Mini Reviews in Medicinal Chemistry. Link

-

Liu, P., et al. (2012). "Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells." British Journal of Cancer. Link

-

Schreck, R., et al. (1992). "Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells." Journal of Experimental Medicine. Link

-

Deng, A., et al. (2020). "FDA-approved disulfiram inhibits the NLRP3 inflammasome by regulating NLRP3 palmitoylation." Nature Communications. Link

-

Hu, J.J., et al. (2020). "FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation." Nature Immunology. Link

Sources

Methodological & Application

Application Note: Sodium Dimethyldithiocarbamate (SDDC) as a Radical Terminator and Polymerization Inhibitor

[1]

Executive Summary

Sodium dimethyldithiocarbamate (SDDC) is a water-soluble dithiocarbamate salt utilized primarily as a "shortstop" agent in the industrial production of synthetic rubbers (e.g., Styrene-Butadiene Rubber, SBR) and as a fouling inhibitor in monomer recovery systems. Unlike retarders that merely slow reaction rates, SDDC acts as a true terminator, rapidly quenching free-radical propagation to control molecular weight distribution (Mooney viscosity) and prevent cross-linking.

This guide provides mechanistic insights, detailed protocols for emulsion polymerization termination, and strategies for mitigating "popcorn" polymer formation in butadiene storage.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Sodium dimethyldithiocarbamate |

| CAS Number | 128-04-1 |

| Formula | |

| Molecular Weight | 143.21 g/mol |

| Appearance | Clear yellow to amber liquid (typically 40% aq. solution) |

| pH (40% Solution) | 9.0 – 11.5 (Alkaline) |

| Solubility | Soluble in water, alcohol; Insoluble in non-polar solvents |

| Stability | Stable in alkaline media; Decomposes in acid to form |

Mechanism of Action

SDDC functions through a dual-mode inhibition mechanism, making it highly effective for redox-initiated emulsion systems.

-

Radical Scavenging (Primary): SDDC reacts with carbon-centered propagating radicals (

). The dithiocarbamate moiety donates an electron or couples with the radical to form a stable, non-propagating species (often a dithiocarbamyl radical intermediate which dimerizes to thiuram disulfide). -

Metal Chelation (Secondary): In redox systems (e.g., Iron/EDTA/Peroxide), SDDC chelates the ferrous ions (

), effectively deactivating the redox cycle required to generate new radicals.

Visualization: Dual-Mode Inhibition Pathway

Figure 1: SDDC interrupts polymerization by sequestering metal catalysts (preventing initiation) and trapping propagating chains (terminating growth).

Application Protocol: Shortstopping SBR Polymerization[5][6]

In the production of cold SBR (Styrene-Butadiene Rubber), polymerization must be stopped at 60–70% conversion. Beyond this point, chain branching occurs, leading to high Mooney viscosity and poor processability.

Reagents and Preparation[1][3]

-

Stock Solution: 40% Sodium Dimethyldithiocarbamate (commercial grade).

-

Diluent: Deionized water (degassed).

-

Reducing Agent (Optional): Sodium polysulfide or DEHA (Diethylhydroxylamine) is often used in synergy with SDDC to scavenge oxygen.

Experimental Workflow

-

Preparation: Dilute the 40% SDDC stock to a 5–10% working solution using deionized water. Note: Keep solution alkaline (pH > 10).

-

Reactor Monitoring: Monitor reaction conversion via solid content analysis or specific gravity.

-

Injection Trigger: Upon reaching target conversion (e.g., 60%):

-

Dosage: Inject 0.05 to 0.15 phm (parts per hundred monomer) of SDDC.

-

Calculation: For a 10 kg monomer charge, 0.1 phm = 10 g of active SDDC.

-

-

Dispersion: Agitate the reactor vigorously for 5–10 minutes to ensure the inhibitor reaches the micellar phase.

-

Monomer Recovery: Proceed to flash distillation (blowdown) to remove unreacted butadiene and styrene. SDDC prevents "popcorn" formation during this stripping phase.

Performance Validation (Mooney Viscosity)

The effectiveness of the shortstop is measured by the "Mooney Rise"—the increase in viscosity between the reactor exit and the final dried rubber.[1]

| Condition | Shortstop Agent (phm) | Initial Mooney (ML 1+4) | Final Mooney (After Drying) | Delta (Rise) | Status |

| Control | None | 50 | 85 | +35 | Failed |

| Test A | SDDC (0.04) | 50 | 58 | +8 | Marginal |

| Test B | SDDC (0.10) | 51 | 52 | +1 | Pass |

| Test C | SDDC (0.05) + DEHA (0.05) | 50 | 50 | 0 | Optimal |

Application Protocol: Prevention of Popcorn Polymerization

"Popcorn" polymer is a cross-linked, insoluble, proliferous polymer that fouls distillation columns and storage tanks. It grows exponentially once seeded.

Mechanism of Fouling

Popcorn polymer grows via a "living" radical mechanism on the surface of the polymer seed. Unlike liquid phase polymerization, this often occurs in the vapor phase or dead legs of piping.

Mitigation Workflow

Figure 2: Workflow for mitigating popcorn polymer growth in storage infrastructure.

Treatment Protocol[8]

-

Continuous Injection: For monomer recovery columns, inject SDDC continuously into the reflux stream to maintain a concentration of 100–200 ppm in the liquid phase.

-

Tank Passivation (Maintenance):

-

Drain the vessel completely.

-

Circulate a 1–2% aqueous solution of SDDC (pH 11) for 4 hours.

-

Drain and flush.[2] The residual SDDC film deactivates active radical sites on the metal surface (rust spots often catalyze popcorn formation).

-

Safety, Handling, and Critical Constraints

Acid Sensitivity (The "CS2" Hazard)

CRITICAL WARNING: Never allow SDDC to contact acidic streams (pH < 7).

-

Reaction:

-

Hazard: Carbon disulfide (

) is highly flammable (Flash point -30°C) and neurotoxic. -

Control: Always buffer SDDC solutions with NaOH to maintain pH > 9.

Nitrosamine Formation

SDDC is a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen, if exposed to nitrosating agents (NOx, nitrites).

-

Mitigation: Avoid using sodium nitrite in conjunction with SDDC.

-

Regulatory: Check local regulations (e.g., TRGS 552 in Germany) regarding dithiocarbamate use in open systems.

References

-

Tiarco Chemical. (n.d.). Octopol SDM-40 Technical Data Sheet. Retrieved from [Link]

- Google Patents. (1963). Polymerization shortstopping (US3091602A).

-

American Chemical Society. (2015). Ziram and Sodium N,N-Dimethyldithiocarbamate Inhibit Ubiquitin Activation through Intracellular Metal Transport. Chemical Research in Toxicology. Retrieved from [Link]

-

Lion Technology. (2023). Control and Prevention of Popcorn Polymer. Retrieved from [Link]

-

Ataman Chemicals. (n.d.). Sodium Dimethyldithiocarbamate Product Profile. Retrieved from [Link]

A Guide to the Analytical Quantification of Sodium Dimethyldithiocarbamate (SDDC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dimethyldithiocarbamate (SDDC) is a versatile organosulfur compound utilized across diverse industries as a heavy metal precipitant, a fungicide in agriculture, and a polymerization inhibitor.[1] Its efficacy is directly linked to its concentration, making accurate and reliable quantification paramount for process control, environmental monitoring, and regulatory compliance. However, the inherent chemical instability of the dithiocarbamate moiety presents significant analytical challenges.[2] This application note provides a comprehensive guide to the principal analytical methods for SDDC quantification. It delves into the causality behind methodological choices, offers detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, and presents comparative performance data to aid in method selection.

Part 1: Foundational Principles & Method Selection

The analytical strategy for SDDC is fundamentally dictated by its chemical nature. SDDC is prone to degradation via hydrolysis (especially in acidic conditions), oxidation, and photolysis.[2] This instability leads to two divergent analytical philosophies: indirect measurement of a stable degradation product or direct measurement of the intact molecule under stabilizing conditions.

The Dichotomy of Dithiocarbamate Analysis

-

Indirect Analysis (Total Dithiocarbamates via CS₂): This is the most established and widely regulated approach. The core principle is the quantitative acid-catalyzed hydrolysis of all dithiocarbamates in a sample to yield carbon disulfide (CS₂).[3][4] The volatile CS₂ is then measured.

-

Causality: This approach circumvents the instability of the parent molecule by converting it to a single, stable, and easily measurable analyte (CS₂). It is robust and effective for complex matrices like soil or food.[5][6]

-

Limitation: This is a non-specific "sum method." It quantifies the total dithiocarbamate content and cannot distinguish SDDC from other dithiocarbamates like Ziram, Ferbam, or Zineb.[5][7] Results are typically expressed as mg CS₂/kg.[5]

-

-

Direct Analysis (Intact SDDC or its Derivative): This approach aims to quantify the parent SDDC molecule, providing absolute specificity.

-

Causality: To prevent degradation during extraction and analysis, the sample environment must be carefully controlled. This typically involves extraction into an alkaline solution (pH 9 is optimal for stability) often amended with chelating agents like EDTA.[4][8] EDTA sequesters metal ions that can catalyze DTC degradation.[8]

-

Advantage: This method provides unambiguous quantification of SDDC, which is essential for formulation analysis, pharmacokinetic studies, or when the presence of other dithiocarbamates is a confounding factor.

-

Selecting the Appropriate Analytical Technique

The choice of instrument is a function of the required specificity, sensitivity, sample matrix, and available resources.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the indirect CS₂ method. It offers exceptional sensitivity and selectivity for CS₂ detection, making it ideal for trace residue analysis in complex environmental and food samples.[4][6]

-

High-Performance Liquid Chromatography (HPLC): The premier technique for the direct analysis of intact SDDC. Coupled with a Diode Array Detector (DAD) or an electrochemical detector, HPLC provides the specificity needed to resolve SDDC from other compounds.[9][10][11] It is best suited for cleaner matrices like process water, formulations, or biological fluids.[11]

-

UV-Vis Spectrophotometry: A cost-effective and rapid method for total dithiocarbamate determination. Based on the same CS₂ generation principle as the GC-MS method, it uses a colorimetric reaction for detection.[12] This method, outlined in EPA Method 630, is suitable for screening and for laboratories without access to chromatographic instrumentation.[7]

Part 2: Key Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established methodologies. Analysts must perform full validation studies according to internal SOPs and relevant regulatory guidelines (e.g., ICH, SANTE).

Method 1: Total Dithiocarbamate Quantification (as CS₂) by Headspace GC-MS

This protocol is adapted from widely used methods for analyzing dithiocarbamate residues in food and environmental matrices.[5][6][13][14] It relies on the conversion of SDDC to CS₂ for quantification.

Principle: SDDC is hydrolyzed to CS₂ under acidic conditions with a reducing agent (SnCl₂) to ensure complete conversion. The volatile CS₂ is partitioned into the headspace of the reaction vial and directly injected into the GC-MS.

Workflow Diagram:

Caption: Workflow for SDDC analysis as CS₂ by Headspace GC-MS.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a digestion solution of 1.5 g stannous chloride (SnCl₂) in 100 mL of 6M hydrochloric acid (HCl).[15]

-

Sample Preparation: Weigh 1.0 g (± 0.1 g) of the homogenized sample directly into a 20 mL headspace vial. For liquid samples, pipette 1.0 mL.

-

Hydrolysis: Add 5.0 mL of the SnCl₂/HCl digestion solution to the vial. Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

-

Incubation: Place the sealed vial into a headspace autosampler tray. Incubate at 80°C for 60 minutes with intermittent shaking to ensure complete hydrolysis and partitioning of CS₂ into the headspace.[5]

-

GC-MS Analysis:

-

System: Agilent GC-MS or equivalent with a headspace autosampler.

-

Column: Use a column suitable for volatile compounds, such as a DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

-

Temperatures: Injector 200°C; Transfer Line 230°C; MS Source 230°C.

-

Oven Program: Initial 40°C for 3 min, ramp at 20°C/min to 150°C, hold for 2 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor ions for CS₂: m/z 76 (quantification) and 78 (qualifier).[16]

-

-

Calibration & Quantification: Prepare a calibration curve using standards of CS₂ in a suitable solvent (e.g., isooctane) or by hydrolyzing known amounts of a certified SDDC reference standard.[17] Calculate the SDDC concentration in the original sample based on the measured CS₂ and the stoichiometric conversion factor (1 mg of SDDC theoretically generates 0.531 mg of CS₂).

Performance Characteristics (Literature Data):

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Fruits & Vegetables | 0.04 - 0.64 mg/kg | [5][13] |

| Limit of Quantification (LOQ) | Spices | 0.05 mg/kg | [6][14] |

| Recovery | Various Foods | 75 - 104% | [5][13] |

| Precision (RSD) | Spices | < 15% | [6][14] |

Method 2: Direct Quantification by HPLC with Diode Array Detection (HPLC-DAD)

This method is ideal for the specific quantification of SDDC in aqueous solutions, formulations, and other relatively clean matrices.[9][10]

Principle: The sample is diluted in a stabilized mobile phase and injected directly into a reverse-phase HPLC system. SDDC is separated from other components and quantified by its characteristic UV absorbance.

Workflow Diagram:

Caption: Workflow for direct analysis of SDDC by HPLC-DAD.

Step-by-Step Protocol:

-

Reagent Preparation (Mobile Phase): Prepare an aqueous buffer, for example, 20 mM ammonium acetate adjusted to pH 7.0. The mobile phase could be an isocratic mixture (e.g., 70:30 v/v pH 7.0 buffer:acetonitrile) or a gradient. The key is to maintain a neutral to slightly alkaline pH to ensure SDDC stability.

-

Standard Preparation: Accurately weigh a certified SDDC analytical standard[17] and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 mg/L). Perform serial dilutions to create calibration standards (e.g., 0.1 - 50 mg/L).

-

Sample Preparation: Accurately dilute the sample with the mobile phase to bring the expected SDDC concentration within the calibration range. Filter the diluted sample through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

-

HPLC-DAD Analysis:

-

System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: As prepared in step 1. Use a flow rate of 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

DAD Detection: Monitor at the absorbance maxima for SDDC, typically around 254 nm and 280 nm. Use the primary wavelength for quantification and the secondary for peak purity confirmation.

-

-

Quantification: Generate a linear calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of SDDC in the sample from this curve, accounting for the dilution factor.

Performance Characteristics (Literature Data):

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Aqueous | 0.05 mg/L | [9][10] |

| Linearity | N/A | Typically > 0.999 | Assumed |

| Suitability | LC/MS | Suitable | [17] |

Method 3: Total Dithiocarbamate Quantification by UV-Vis Spectrophotometry

This protocol is based on the principles of EPA Method 630 and the classic Keppel method.[7][18] It is a colorimetric method for total dithiocarbamates.

Principle: SDDC is decomposed by hot acid digestion to liberate CS₂. The CS₂ gas is purged from the sample and trapped in an absorbing solution containing diethanolamine and copper (II) acetate. This reaction forms a stable, yellow-colored copper dithiocarbamate complex, the absorbance of which is proportional to the concentration.[12][19]

Workflow Diagram:

Caption: Workflow for SDDC analysis as a copper complex via UV-Vis.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a digestion and absorption train. This consists of a heating mantle, a round-bottom digestion flask, a condenser, and a gas-dispersion tube leading into an absorption tube (or a simple test tube). A nitrogen gas supply is used to purge the evolved CS₂ from the digestion flask to the absorption tube.

-

Reagent Preparation:

-

Sample Digestion: Place a known quantity of sample (e.g., up to 1 L of water or a digested solid extract) into the digestion flask. Add 30 mL of the decomposition reagent.

-

CS₂ Trapping: Add 10 mL of the color reagent to the absorption tube. Connect the digestion flask to the absorption tube via the purging line.

-

Reaction: Gently heat the digestion flask to a boil while purging with a slow stream of nitrogen (~80-100 mL/min). The CS₂ will evolve and be carried into the absorption tube, where the yellow complex will form. Continue for 90 minutes.[3]

-

Measurement: After digestion, transfer the contents of the absorption tube to a volumetric flask, dilute to a known volume with ethanol, and mix. Allow the color to develop for at least 15 minutes.[7] Measure the absorbance at 435 nm using a spectrophotometer against a reagent blank.

-

Quantification: Prepare a calibration curve by digesting known quantities of a standard SDDC solution and plotting absorbance vs. concentration. Determine the sample concentration from this curve.

Performance Characteristics (Literature Data):

| Parameter | Matrix | Value | Reference |

| Method Detection Limit (MDL) | Wastewater | 0.8 - 1.6 µg/L | [7] |

| Applicable Range | N/A | 5 to 200 µg of CS₂ | [7] |

| Basis | Regulatory Method | EPA Method 630 | [7][12] |

Conclusion

The quantification of Sodium Dimethyldithiocarbamate requires a careful and deliberate analytical approach centered on the compound's inherent instability. For regulatory purposes and analysis in complex matrices where total dithiocarbamate content is the primary concern, the indirect method of acid hydrolysis to CS₂ followed by GC-MS analysis is the most robust and sensitive technique. For applications requiring absolute specificity to the SDDC molecule, such as in formulation or research settings, direct analysis using a stability-indicating HPLC-DAD method is superior. Finally, UV-Vis spectrophotometry remains a viable, cost-effective alternative for total dithiocarbamate screening. The selection of the optimal method depends on a thorough understanding of the sample matrix, the required data quality, and the specific question the analysis seeks to answer.

References

- Benchchem. A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Dithiocarbamates.

- ThermoFisher Scientific. Analysis of Dithiocarbamate Pesticides by GC-MS.

- Kérwá, M., et al. Validation of a GC–MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables. Food Chemistry.

- Japanese Ministry of Health, Labour and Welfare. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).

- Encyclopedia.pub. Analytical Methods for Dithiocarbamate Detection. (2023).

- U.S. Environmental Protection Agency. Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater.

- U.S. Environmental Protection Agency. Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater.

- MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. (2022).

- Google Sites. Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC! (2025).

- PubMed. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Journal of Food Science and Technology. (2022).

- PubMed Central. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Journal of Food Science and Technology. (2022).

- Cankar, K., et al. Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. Acta Chimica Slovenica. (2006).

- Ataman Kimya. SODIUM N,N-DIMETHYLDITHIOCARBAMATE.

- Analytice. Sodium dimethyldithiocarbamate - analysis.

- Analytice. Sodium dimethyldithiocarbamate - analysis.

- MDPI. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. Biosensors. (2020).

- Sigma-Aldrich. Sodium dimethyldithiocarbamate hydrate analytical standard.

- ResearchGate. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. (2022).

- Cultivator Phyto Lab. Copper Testing of Food by Sodium Diethyldithiocarbamate Method. (2025).

- Taylor & Francis Online. Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies. Food Additives & Contaminants: Part A. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Why is the control of temperature and light considered crucial for maintaining the chemical stability of SDDC ! [kylin-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sodium dimethyldithiocarbamate - analysis - Analytice [analytice.com]

- 10. Sodium dimethyldithiocarbamate - analysis - Analytice [analytice.com]

- 11. mdpi.com [mdpi.com]

- 12. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of a GC–MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables [kerwa.ucr.ac.cr]

- 14. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. mhlw.go.jp [mhlw.go.jp]

- 17. ジメチルジチオカルバミン酸ナトリウム 水和物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 19. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]

Application Note: Experimental Setup for Dithiocarbamate Chelation of Copper Ions

Introduction & Mechanistic Principles[1][2]

Dithiocarbamates (DTCs) are a class of sulfur-rich ligands that exhibit high affinity for transition metal ions, particularly Copper(II). The interaction between Diethyldithiocarbamate (DEDTC) or Pyrrolidine dithiocarbamate (PDTC) and

This interaction forms the basis of two distinct experimental workflows:

-

Analytical Chemistry: Trace quantification of copper via UV-Vis spectrophotometry (due to the intense yellow-brown color of the complex).

-

Therapeutics (Oncology): The "Copper Ionophore" effect, where DTCs shuttle copper into cells, bypassing transporters (Ctr1), leading to ROS generation, proteasome inhibition, and a distinct cell death pathway recently termed Cuproptosis .

Chemical Reaction

The fundamental reaction involves the bidentate chelation of copper by the anionic sulfur centers of the DTC:

Key Characteristic: The resulting bis(dithiocarbamato)copper(II) complex is water-insoluble but highly soluble in organic solvents (Chloroform,

Module A: Quantitative Analytical Protocol

Objective: Spectrophotometric determination of trace Copper(II) in aqueous samples.